

# Optimizing iPSC Reprogramming with SGC-CBP30: A Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Sgccbp30*

Cat. No.: *B13398374*

[Get Quote](#)

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of SGC-CBP30, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, to enhance the efficiency of induced pluripotent stem cell (iPSC) reprogramming. This guide is built on the three pillars of technical accuracy, field-proven insights, and comprehensive referencing to ensure scientific integrity and practical applicability.

## Introduction: Overcoming the Barriers to Cellular Reprogramming

The generation of iPSCs from somatic cells is a cornerstone of regenerative medicine and disease modeling. However, the process is often inefficient and slow, limited by epigenetic barriers that maintain somatic cell identity. A key challenge is the robust expression of somatic-specific genes that resist the transcriptional reprogramming initiated by the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM).

Recent advancements have identified the bromodomains of the transcriptional coactivators CBP and p300 as critical players in maintaining this somatic identity.[1][2] These proteins are histone acetyltransferases that regulate gene expression.[3] Specifically, their bromodomains recognize and bind to acetylated lysine residues on histones, facilitating the expression of genes that define a cell's specialized function.[3]

SGC-CBP30 is a small molecule inhibitor that selectively targets the bromodomains of CBP and p300 with high potency (IC50 values of 21 nM and 38 nM, respectively).[4][5] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, SGC-CBP30 disrupts their function as transcriptional co-activators for somatic gene expression programs. This targeted inhibition facilitates the silencing of somatic genes, thereby lowering a significant barrier to cellular reprogramming and enhancing the efficiency of iPSC generation.[1]

## Mechanism of Action: Silencing Somatic Identity to Unlock Pluripotency

The primary mechanism by which SGC-CBP30 enhances iPSC reprogramming is through the targeted downregulation of somatic cell-specific gene expression.[1] This is particularly crucial during the initial stages of reprogramming, where the transition from a mesenchymal to an epithelial state (Mesenchymal-to-Epithelial Transition or MET) is a critical bottleneck.[6][7][8][9]

Key Mechanistic Insights:

- **Suppression of Mesenchymal Transcription Factors:** One of the key targets of CBP/p300 bromodomain inhibition is the master mesenchymal transcription factor, PRRX1.[1][10] PRRX1 is a known driver of the mesenchymal phenotype and its continued expression hinders the MET necessary for successful reprogramming.[11][12] SGC-CBP30 treatment leads to a decrease in PRRX1 expression, facilitating the transition to an epithelial phenotype.[10]
- **Facilitating Mesenchymal-to-Epithelial Transition (MET):** The downregulation of PRRX1 and other somatic-specific genes by SGC-CBP30 promotes the MET.[7][8] This transition is characterized by changes in cell morphology, adhesion, and gene expression, creating a cellular environment more permissive to the induction of pluripotency.
- **Early-Stage Action:** The effect of SGC-CBP30 is most pronounced when applied during the early stages of reprogramming.[1][13] This is the period when the silencing of the somatic cell gene expression program is most critical.

Below is a diagram illustrating the proposed signaling pathway:



[Click to download full resolution via product page](#)

SGC-CBP30 inhibits CBP/p300, downregulating somatic genes and promoting MET.

## Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the use of SGC-CBP30 in the episomal reprogramming of human dermal fibroblasts.

### Preparation of SGC-CBP30 Stock Solution

- Reconstitution: SGC-CBP30 is typically supplied as a crystalline solid. To prepare a 10 mM stock solution, dissolve 1 mg of SGC-CBP30 in 196  $\mu$ L of DMSO.[10]
- Storage: The stock solution should be aliquoted into working volumes to avoid repeated freeze-thaw cycles and stored at  $-20^{\circ}\text{C}$  for up to one year or  $-80^{\circ}\text{C}$  for up to two years.[14] When stored as a solid, it is stable for at least 12 months at  $-20^{\circ}\text{C}$ .[10]

### Reprogramming of Human Dermal Fibroblasts

This protocol is optimized for human dermal fibroblasts using an episomal vector system.

Materials:

- Human dermal fibroblasts (low passage number,

- Fibroblast culture medium (DMEM with 10% FBS, 1x non-essential amino acids, and 1x L-glutamine)
- Episomal reprogramming vectors (encoding OSKM)
- Electroporation system (e.g., Neon™ Transfection System)
- TeSR™-E7™ Reprogramming Medium
- Matrigel-coated plates
- SGC-CBP30 stock solution (10 mM in DMSO)
- DMSO (vehicle control)

Experimental Workflow:



[Click to download full resolution via product page](#)

Timeline for iPSC reprogramming using SGC-CBP30.

Step-by-Step Procedure:

- Cell Seeding (Day -2): Seed human dermal fibroblasts in a T75 flask so that they reach 75-90% confluency on the day of transfection.[15]
- Electroporation (Day 0):

- Harvest fibroblasts using Trypsin-EDTA and wash with D-PBS.[16]
- Resuspend  $1 \times 10^6$  cells in the appropriate electroporation buffer.
- Add the episomal reprogramming vectors to the cell suspension.
- Electroporate the cells following the manufacturer's protocol for your specific device.
- Plate the electroporated cells onto a Matrigel-coated 6-well plate in fibroblast culture medium.
- Initiation of SGC-CBP30 Treatment (Day 1):
  - Aspirate the medium and replace it with fresh fibroblast culture medium.
  - Add SGC-CBP30 to the treatment wells to a final concentration of  $0.5 \mu\text{M}$ . For the control wells, add an equivalent volume of DMSO.
- Continued Treatment and Media Changes (Days 3 and 5):
  - On Day 3, replace the medium with fresh TeSR™-E7™ Reprogramming Medium containing either  $0.5 \mu\text{M}$  SGC-CBP30 or DMSO.
  - Repeat the media change with SGC-CBP30 or DMSO on Day 5.
- Reprogramming and Colony Formation (Day 7 onwards):
  - From Day 7 onwards, perform a daily full media change with TeSR™-E7™ Reprogramming Medium without SGC-CBP30.
  - Monitor the plates for the emergence of iPSC-like colonies, which typically appear between days 14 and 21.[17]
- iPSC Colony Picking and Expansion (Day 14-21):
  - Once iPSC colonies are large enough, manually pick them and transfer them to fresh Matrigel-coated plates for expansion in a suitable iPSC maintenance medium.

## Data Presentation and Expected Outcomes

Consistent with published findings, the inclusion of 0.5  $\mu\text{M}$  SGC-CBP30 during the initial phase of reprogramming is expected to significantly enhance the efficiency of iPSC colony formation.

Quantitative Data Summary:

| Condition | Reprogramming Factors | SGC-CBP30 Concentration | Fold Increase in iPSC Colonies (vs. Control) | Reference |
|-----------|-----------------------|-------------------------|----------------------------------------------|-----------|
| 1         | OSKM                  | 0.5 $\mu\text{M}$       | 2-3 fold                                     |           |
| 2         | OSKM + iDOT1L         | 0.5 $\mu\text{M}$       | >10 fold                                     |           |
| 3         | OS                    | 0.5 $\mu\text{M}$       | Enables 2-factor reprogramming               | [2]       |

Note: iDOT1L is an inhibitor of the histone methyltransferase DOT1L and has been shown to synergize with SGC-CBP30 in enhancing reprogramming efficiency.

Cytotoxicity Considerations:

While SGC-CBP30 has been shown to have moderate cytotoxicity in some cancer cell lines, studies on naive or OSKM-transduced fibroblasts showed no significant effect on cellular proliferation at effective concentrations.[2] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.

## Troubleshooting and Best Practices

- Low Reprogramming Efficiency:
  - Cell Quality: Ensure that the starting fibroblast population is healthy and at a low passage number.
  - Transfection Efficiency: Optimize the electroporation protocol for your specific cell line and instrument.

- SGC-CBP30 Activity: Verify the concentration and integrity of your SGC-CBP30 stock solution.
- Cell Toxicity:
  - If significant cell death is observed, consider reducing the concentration of SGC-CBP30 or the duration of treatment.
  - Ensure that the final DMSO concentration in the culture medium does not exceed 0.1%. [\[10\]](#)
- Colony Identification:
  - iPSC colonies should exhibit a distinct morphology with well-defined borders and tightly packed cells. [\[18\]](#)[\[19\]](#)
  - Perform live-cell staining for pluripotency markers (e.g., TRA-1-60) or subsequent immunocytochemistry for Oct4, Sox2, and Nanog to confirm pluripotency.

## Conclusion

The targeted inhibition of CBP/p300 bromodomains with SGC-CBP30 represents a significant advancement in the field of cellular reprogramming. By effectively silencing somatic gene expression and facilitating the mesenchymal-to-epithelial transition, SGC-CBP30 provides a robust and reproducible method for enhancing the efficiency of iPSC generation. The protocols and insights provided in this guide are intended to empower researchers to successfully implement this technology in their own laboratories, accelerating discoveries in regenerative medicine and drug development.

## References

- Ebrahimi, A., Sevinç, K., Gürhan Sevinç, G., et al. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. *Nature Chemical Biology*, 15(5), 519-528 (2019). [\[Link\]](#)
- Downregulation of PRRX1 by CBP/EP300 bromodomain inhibitors is... ResearchGate. [\[Link\]](#)

- Protocol to assess the cytotoxicity of autologous human skin immune cells against senescent fibroblasts. STAR Protocols, 2(3), 100705 (2021). [[Link](#)]
- Ebrahimi, A., Sevinç, K., Gürhan Sevinç, G., et al. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. PMC, (2019). [[Link](#)]
- Samavarchi-Tehrani, P., Golipour, A., David, L., et al. A mesenchymal-to-epithelial transition initiates and is required for the nuclear reprogramming of mouse fibroblasts. Cell Stem Cell, 7(1), 51-63 (2010). [[Link](#)]
- Hypothesis: Colony-forming activity of pluripotent stem cell-derived hepatocyte. bioRxiv. [[Link](#)]
- Episomal iPSC Reprogramming Kit. ALSTEM. [[Link](#)]
- rearranged Fibroblastic Tumors : A Clinicopathologic and Molecular Study of 18 Cases Including a Novel PRRX1::EP300 Fusion. The American Journal of Surgical Pathology, (2025). [[Link](#)]
- Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming | Request PDF. ResearchGate. [[Link](#)]
- Lee, H., & Lim, K. M. In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants. Toxicology in Vitro, 14(4), 345-349 (2000). [[Link](#)]
- Kim, M. O., Kim, S. H., & Kim, S. J. Acceleration of Mesenchymal-to-Epithelial Transition (MET) during Direct Reprogramming Using Natural Compounds. International Journal of Molecular Sciences, 20(18), 4433 (2019). [[Link](#)]
- Vellasamy, K., San, L. L., & Ramasamy, R. Cytotoxicity and Genotoxicity of Metal Oxide Nanoparticles in Human Pluripotent Stem Cell-Derived Fibroblasts. Nanomaterials, 11(2), 291 (2021). [[Link](#)]
- Bar-Nur, O., Brumbaugh, J., & Hochedlinger, K. Optimization of episomal reprogramming for generation of human induced pluripotent stem cells from fibroblasts. Current Protocols in Stem Cell Biology, 31, 4A.6.1-4A.6.17 (2014). [[Link](#)]

- Liu, T., Zhou, Y., & Wang, L. PRRX1 Regulates Cellular Phenotype Plasticity and Dormancy of Head and Neck Squamous Cell Carcinoma Through miR-642b-3p. *Frontiers in Oncology*, 8, 683 (2019). [[Link](#)]
- Zhang, K., & Chen, D. The Regulatory Role of PRRX1 in Cancer Epithelial-Mesenchymal Transition. *International Journal of Molecular Sciences*, 22(14), 7631 (2021). [[Link](#)]
- Submicron Structures Affect Patterning of iPSC Colonies (A) Spatial... ResearchGate. [[Link](#)]
- Efficient derivation of two-factor iPSCs with CBP/EP300 bromodomain... ResearchGate. [[Link](#)]
- Liu, X., & Xu, J. Transitions between epithelial and mesenchymal states during cell fate conversions. *Cellular and Molecular Life Sciences*, 72(23), 4485-4496 (2015). [[Link](#)]
- Barile, F. A., & Arjun, S. Acute cytotoxicity testing with cultured human lung and dermal cells. *Toxicology Letters*, 80(1-3), 55-61 (1995). [[Link](#)]
- Malysheva, A. A., Kukharsky, M. S., & Skopin, A. Y. Prognostic Analysis of Human Pluripotent Stem Cells Based on Their Morphological Portrait and Expression of Pluripotent Markers. *International Journal of Molecular Sciences*, 23(21), 13010 (2022). [[Link](#)]
- Alshannaq, A., & Jedidi, I. Direct T-2 Toxicity on Human Skin—Fibroblast Hs68 Cell Line—In Vitro Study. *Toxins*, 14(5), 316 (2022). [[Link](#)]
- The mesenchymal-to-epithelial transition in somatic cell reprogramming. ResearchGate. [[Link](#)]
- Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy. *Journal of Clinical Investigation*, (2025). [[Link](#)]

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epithelial-Mesenchymal Transition and Metabolic Switching in Cancer: Lessons From Somatic Cell Reprogramming [frontiersin.org]
- 4. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]
- 5. Video: Isolation of Adult Human Dermal Fibroblasts from Abdominal Skin and Generation of Induced Pluripotent Stem Cells Using a Non-Integrating Method [jove.com]
- 6. A mesenchymal-to-epithelial transition initiates and is required for the nuclear reprogramming of mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acceleration of Mesenchymal-to-Epithelial Transition (MET) during Direct Reprogramming Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PRRX1 Regulates Cellular Phenotype Plasticity and Dormancy of Head and Neck Squamous Cell Carcinoma Through miR-642b-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. stemcell.com [stemcell.com]
- 17. Optimization of episomal reprogramming for generation of human induced pluripotent stem cells from fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prognostic Analysis of Human Pluripotent Stem Cells Based on Their Morphological Portrait and Expression of Pluripotent Markers - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Optimizing iPSC Reprogramming with SGC-CBP30: A Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13398374#optimal-sgc-cbp30-concentration-for-ipsc-reprogramming>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)